molecular formula C8H6Cl2O3S B3036532 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride CAS No. 3511-47-5

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride

Cat. No.: B3036532
CAS No.: 3511-47-5
M. Wt: 253.1 g/mol
InChI Key: XWIWYJKLMNGMLH-UHFFFAOYSA-N
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Description

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride (CAS: 3511-47-5) is a sulfonyl chloride derivative featuring a benzene ring substituted with an acetyl group at position 5, a chlorine atom at position 2, and a sulfonyl chloride group at position 1. Its molecular formula is C₈H₆Cl₂O₃S, with a molecular weight of 265.16 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its reactive sulfonyl chloride group enables facile nucleophilic substitution reactions, while the acetyl moiety offers opportunities for further functionalization.

Key identifiers include:

  • InChIKey: XWIWYJKLMNGMLH-UHFFFAOYSA-N
  • Synonyms: 4'-Chloro-3'-chlorosulfonylacetophenone, 5-Acetyl-2-chlorobenzenesulfonyl chloride.

Properties

IUPAC Name

5-acetyl-2-chlorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIWYJKLMNGMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Acetyl-2-chloroaniline Precursor

The diazonium salt pathway begins with the preparation of 5-acetyl-2-chloroaniline, a key intermediate. This involves a three-step sequence:

  • Protection of 2-Chloroaniline : Reaction with acetic anhydride yields $$ N $$-(2-chlorophenyl)acetamide, shielding the amine during subsequent electrophilic substitution.
  • Friedel-Crafts Acetylation : Using aluminum chloride ($$ \text{AlCl}_3 $$) and acetyl chloride, the acetyl group is introduced at the meta position relative to the acetamide directing group, forming $$ N $$-(2-chloro-5-acetylphenyl)acetamide.
  • Deprotection : Acidic hydrolysis regenerates the free amine, producing 5-acetyl-2-chloroaniline.

Diazotization and Sulfonation

The aniline derivative is diazotized at $$-5^\circ \text{C}$$ using sodium nitrite ($$ \text{NaNO}2 $$) and hydrochloric acid ($$ \text{HCl} $$) to form the diazonium chloride. Subsequent treatment with sulfur dioxide ($$ \text{SO}2 $$) in the presence of copper(I) chloride ($$ \text{CuCl} $$) replaces the diazonium group with a sulfonyl chloride moiety.

Reaction Conditions :

  • Temperature: $$ 0^\circ \text{C} $$ during $$ \text{SO}_2 $$ introduction
  • Solvent System: Acetic acid and toluene (1:1 v/v)
  • Yield: 54–60% after purification via cold diethyl ether recrystallization.

Thiol Oxidation Route: Chlorination of 5-Acetyl-2-chlorobenzenethiol

Preparation of the Thiol Precursor

Synthesizing 5-acetyl-2-chlorobenzenethiol requires:

  • Nitration of 2-Chloroacetophenone : Directed nitration introduces a nitro group at position 5, yielding 2-chloro-5-nitroacetophenone.
  • Reduction to Amine : Catalytic hydrogenation or tin(II) chloride ($$ \text{SnCl}_2 $$) reduces the nitro group to an amine, forming 5-acetyl-2-chloroaniline.
  • Thiolation : Diazotization followed by treatment with potassium ethyl xanthate ($$ \text{KSCSO}_2\text{Et} $$) introduces the thiol group via a radical mechanism.

Oxidative Chlorination

The thiol intermediate undergoes oxidative chlorination using sodium hypochlorite ($$ \text{NaOCl} $$) in hydrochloric acid ($$ \text{HCl} $$) and dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at $$ 0^\circ \text{C} $$. This converts the $$- \text{SH} $$ group to $$- \text{SO}_2\text{Cl} $$ with high efficiency.

Optimized Parameters :

  • $$ \text{NaOCl} $$ Concentration: 5.7–8.25% (w/v)
  • Reaction Time: 4 hours for complete oxidation
  • Yield: 82–86% after cold ether purification.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Diazonium Route : Offers better regioselectivity but requires stringent temperature control ($$-5^\circ \text{C} $$) to prevent diazonium decomposition.
  • Thiol Oxidation : Higher yields but demands multi-step thiol precursor synthesis, increasing complexity.

Industrial and Research Applications

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is primarily utilized in:

  • Pharmaceuticals : Synthesis of protease inhibitors and kinase modulators.
  • Agrochemicals : Precursor for sulfonylurea herbicides.
  • Materials Science : Crosslinking agent in polymer chemistry.

Chemical Reactions Analysis

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is widely used in scientific research and industrial applications, including:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride 3511-47-5 C₈H₆Cl₂O₃S 265.16 Acetyl (C5), Cl (C2), SO₂Cl (C1) High reactivity due to electron-withdrawing Cl and acetyl groups; prone to hydrolysis.
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride 1481595-14-5 C₉H₉Cl₂NO₄S 298.15 Cl (C5), OMe (C2), methylcarbamoyl (C3) Enhanced stability from methoxy group; potential for hydrogen bonding via carbamoyl.
5-Acetamido-2-methylbenzene-1-sulfonyl chloride 13632-07-0 C₉H₁₀ClNO₃S 247.70 Acetamido (C5), Me (C2) Polar acetamido group increases solubility in polar solvents.
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 C₆H₃BrCl₂O₂S 289.96 Br (C5), Cl (C2) Bromine's bulkiness may slow nucleophilic substitution compared to acetyl derivatives.
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride 680618-02-4 C₁₆H₁₂ClN₂O₄S 379.79 4-Cyanobenzamido (C5), OEt (C2) Cyano group introduces electron deficiency, enhancing electrophilicity of SO₂Cl.
5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride 1258651-40-9 C₈H₆Cl₂FNO₃S 304.15 Cl (C5), F (C2), acetamido (C4) Fluorine's electronegativity increases stability against hydrolysis.

Key Findings:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, CN, SO₂Cl) enhance the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution. For example, the cyano group in 680618-02-4 increases reaction rates in sulfonamide formation. Bulky substituents (e.g., Br in 81226-68-8) may sterically hinder reactions, whereas polar groups (e.g., acetamido in 13632-07-0) improve solubility.

Stability and Hydrolysis :

  • Compounds with methoxy (1481595-14-5 ) or fluoro (1258651-40-9 ) substituents exhibit slower hydrolysis due to reduced electrophilicity or enhanced steric protection.

Applications: Acetyl-containing derivatives (e.g., 3511-47-5) are preferred for further ketone-based modifications, while cyanobenzamido derivatives (680618-02-4) are valuable in medicinal chemistry for target-specific interactions.

Biological Activity

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride (C8H6Cl2O3S) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride features a sulfonyl chloride functional group attached to a chlorinated aromatic ring with an acetyl substituent. Its molecular structure can be represented as follows:

C8H6Cl2O3S\text{C}_8\text{H}_6\text{Cl}_2\text{O}_3\text{S}

Mechanisms of Biological Activity

The biological activity of 5-acetyl-2-chlorobenzene-1-sulfonyl chloride is believed to be mediated through various mechanisms, including:

  • Enzyme Inhibition : Compounds with sulfonyl chloride groups often act as inhibitors of specific enzymes, leading to altered biochemical pathways.
  • Receptor Binding : The compound may interact with cellular receptors, influencing downstream signaling pathways.
  • Cellular Effects : Preliminary studies suggest it may induce apoptosis in cancer cells while sparing normal cells, similar to other sulfonamide derivatives .

In Vitro Studies

  • Anticancer Activity :
    • A study indicated that sulfonamides derived from similar structures exhibit significant anticancer properties by disrupting cell division processes through tubulin polymerization inhibition. This suggests that 5-acetyl-2-chlorobenzene-1-sulfonyl chloride may possess similar effects.
    • Another study demonstrated that compounds with sulfonyl groups can induce apoptosis in various cancer cell lines, indicating potential therapeutic applications in oncology .
  • Antibacterial Properties :
    • Sulfonamides are well-known for their antibacterial effects. Although specific data on 5-acetyl-2-chlorobenzene-1-sulfonyl chloride is limited, its structural similarities to known antibacterial agents suggest it may have comparable activity against bacterial pathogens.

Case Studies

A case study involving the synthesis and evaluation of related compounds showed promising results in terms of biological activity. For instance, derivatives with modifications on the sulfonamide group demonstrated enhanced activity against multidrug-resistant bacteria, indicating the potential for developing new antibiotics based on this scaffold .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
5-Acetyl-2-methoxybenzene-1-sulfonyl chlorideC9H10ClO3SAnticancer and antibacterial properties
5-Ethoxybenzenesulfonyl chlorideC9H10ClO3SAntibacterial activity
5-Acetyl-2-chlorobenzene-1-sulfonyl chlorideC8H6Cl2O3SPotential anticancer and antibacterial effects

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 5-acetyl-2-chlorobenzene-1-sulfonyl chloride in laboratory settings?

  • Methodological Answer : Use respiratory protection (e.g., NIOSH-certified respirators) and wear nitrile gloves to avoid inhalation or skin contact. Work in a fume hood with adequate ventilation to mitigate exposure to toxic gases like hydrogen chloride (HCl) or sulfur oxides (SOₓ), which may form during decomposition . Emergency showers and eyewash stations must be accessible. Store the compound away from moisture and bases, as sulfonyl chlorides hydrolyze readily .

Q. How can researchers verify the purity of 5-acetyl-2-chlorobenzene-1-sulfonyl chloride?

  • Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm) and ¹H/¹³C NMR to assess purity. Compare the acetyl proton signal (~2.6 ppm in CDCl₃) and sulfonyl chloride resonance (~140 ppm in ¹³C NMR) against reference spectra. Melting point analysis (e.g., 83–87°C for structurally similar 4-acetylbenzenesulfonyl chloride ) can also indicate impurities.

Q. What storage conditions optimize the stability of 5-acetyl-2-chlorobenzene-1-sulfonyl chloride?

  • Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Monitor for discoloration (yellowing indicates decomposition). Periodic FTIR analysis can detect hydrolyzed byproducts (e.g., sulfonic acids) via O-H stretches (~3000–3500 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-acetyl-2-chlorobenzene-1-sulfonyl chloride in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sulfur centers and charge distribution. Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to attack by amines or alcohols. Validate predictions with kinetic studies (e.g., monitoring reaction rates via ¹H NMR) .

Q. What experimental approaches resolve contradictions in reported reaction yields for sulfonamide syntheses using this compound?

  • Methodological Answer : Systematically vary reaction parameters:

  • Solvent polarity : Compare DCM (low polarity) vs. THF (moderate polarity) to optimize nucleophile accessibility.
  • Stoichiometry : Use a 1.2:1 molar ratio (sulfonyl chloride:nucleophile) to account for hydrolysis side reactions.
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
    Literature contradictions often arise from unaccounted moisture levels or competing hydrolysis .

Q. How can thermal decomposition products of 5-acetyl-2-chlorobenzene-1-sulfonyl chloride be analytically identified?

  • Methodological Answer : Perform Thermogravimetric Analysis (TGA) coupled with GC-MS or FTIR to detect evolved gases (e.g., HCl, SO₂). For solid residues, use XRD to identify crystalline byproducts like acetylated benzene derivatives. Reference decomposition profiles of analogous compounds (e.g., 2-chloroethanesulfonyl chloride decomposes at >200°C ).

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Acetyl-2-chlorobenzene-1-sulfonyl chloride
Reactant of Route 2
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5-Acetyl-2-chlorobenzene-1-sulfonyl chloride

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